molecular formula C11H10O3 B3037823 3-(2,3-Dihydrobenzofuran-7-yl)acrylic acid CAS No. 630424-80-5

3-(2,3-Dihydrobenzofuran-7-yl)acrylic acid

Cat. No.: B3037823
CAS No.: 630424-80-5
M. Wt: 190.19 g/mol
InChI Key: KDOYLWCEHVDCEO-UHFFFAOYSA-N
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Description

3-(2,3-Dihydrobenzofuran-7-yl)acrylic acid is an organic compound with the molecular formula C11H10O3 It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities

Scientific Research Applications

3-(2,3-Dihydrobenzofuran-7-yl)acrylic acid has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dihydrobenzofuran-7-yl)acrylic acid typically involves the reaction of benzofuran derivatives with acrylic acid under specific conditions. One common method involves the use of a base-catalyzed reaction where benzofuran is reacted with acrylic acid in the presence of a strong base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydrobenzofuran-7-yl)acrylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-7-carboxylic acid, while reduction can produce 3-(2,3-dihydrobenzofuran-7-yl)propanoic acid .

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydrobenzofuran-7-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its derivatives may inhibit the growth of cancer cells by interfering with cell signaling pathways or inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,3-Dihydrobenzofuran-7-yl)acrylic acid is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

3-(2,3-dihydro-1-benzofuran-7-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c12-10(13)5-4-8-2-1-3-9-6-7-14-11(8)9/h1-5H,6-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDOYLWCEHVDCEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=CC=C2C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201242425
Record name 3-(2,3-Dihydro-7-benzofuranyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201242425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

630424-80-5
Record name 3-(2,3-Dihydro-7-benzofuranyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=630424-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,3-Dihydro-7-benzofuranyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201242425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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